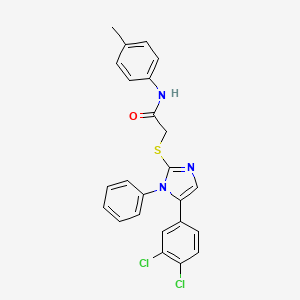![molecular formula C12H17ClN2O2 B2399011 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one CAS No. 2411217-28-0](/img/structure/B2399011.png)
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one, also known as CTK8E5227, is a chemical compound that has been synthesized for various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including histone deacetylases (HDACs) and protein kinase CK2. HDACs are involved in the regulation of gene expression, and inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of cell death. Protein kinase CK2 is involved in the regulation of cell growth and survival, and inhibition of CK2 can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has been shown to have various biochemical and physiological effects. In cancer cells, 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has been shown to induce cell death and inhibit cell growth. In neuronal cells, 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has been shown to have neuroprotective effects and improve cognitive function. 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has also been shown to inhibit the activity of HDACs and CK2, leading to changes in gene expression and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one in lab experiments is its specificity for HDACs and CK2, which allows for targeted inhibition of these enzymes. Another advantage is its ability to induce cell death in cancer cells, making it a potential candidate for cancer therapy. However, one limitation of using 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one in scientific research. One direction is the development of new drugs based on the structure of 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one for the treatment of cancer and neurological disorders. Another direction is the investigation of the mechanism of action of 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one and its interactions with other proteins and enzymes in the body. Additionally, the use of 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one in combination with other drugs or therapies may lead to improved outcomes in cancer treatment.
Métodos De Síntesis
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one can be synthesized using a multi-step process. The first step involves the reaction of 1-methylpyrrole-2-carboxaldehyde with morpholine to produce 3-(1-methylpyrrol-2-yl)morpholine. The second step involves the reaction of 3-(1-methylpyrrol-2-yl)morpholine with 2-chloro-1-propanone to produce 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one.
Aplicaciones Científicas De Investigación
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has been used in various scientific research applications, including cancer research, neurological research, and drug discovery. In cancer research, 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has been shown to inhibit the growth of cancer cells and induce cell death. In neurological research, 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
2-chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-9(13)12(16)15-6-7-17-8-11(15)10-4-3-5-14(10)2/h3-5,9,11H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOYINDEEOCOTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1C2=CC=CN2C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B2398928.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2398930.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide](/img/structure/B2398933.png)


![Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate](/img/structure/B2398938.png)
![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2398940.png)
![(E)-4-(Dimethylamino)-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2398942.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2398944.png)


![3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2398948.png)

![N-[3-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2398950.png)